![molecular formula C13H19N B3199037 2-Cyclopentyl-1-phenylethan-1-amine CAS No. 1016743-07-9](/img/structure/B3199037.png)
2-Cyclopentyl-1-phenylethan-1-amine
Overview
Description
“2-Cyclopentyl-1-phenylethan-1-amine” is an organic compound . It is also known as “2-cyclopentyl-1-phenylethanamine hydrochloride” with a CAS Number of 1423024-27-4 . The compound appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “2-cyclopentyl-1-phenylethanamine hydrochloride” and its InChI Code is "1S/C13H19N.ClH/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12;/h1-3,8-9,11,13H,4-7,10,14H2;1H" . The molecular weight of the compound is 225.76 .Physical And Chemical Properties Analysis
“2-Cyclopentyl-1-phenylethan-1-amine” is a powder that is stored at room temperature . Its molecular weight is 225.76 .Scientific Research Applications
Chemical Synthesis
“2-Cyclopentyl-1-phenylethan-1-amine” is used in chemical synthesis . It’s a building block in the synthesis of various organic compounds .
Research Material
This compound is part of a comprehensive catalog of life science products . It’s used in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Potential Antimicrobial Activity
There’s some evidence suggesting that similar compounds may have antimicrobial activity . However, more research is needed to confirm whether “2-Cyclopentyl-1-phenylethan-1-amine” has this property.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . It is plausible that 2-Cyclopentyl-1-phenylethan-1-amine may have similar effects.
Pharmacokinetics
It is known that the compound is a powder at room temperature
Result of Action
Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of conditions.
properties
IUPAC Name |
2-cyclopentyl-1-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIGFICANIVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-phenylethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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